molecular formula C12H18N2O B13339092 3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Cat. No.: B13339092
M. Wt: 206.28 g/mol
InChI Key: HOXDFABEMZPVQQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a methyl group at the 3-position and a piperidin-4-ylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Conducting the synthesis in batch reactors with precise control over reaction parameters.

    Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(piperidin-4-ylmethyl)pyridin-3(1H)-one: Similar structure with a different substitution pattern.

    3-Methyl-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one: Similar structure with a different position of the piperidinyl group.

Uniqueness

3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-10-3-2-8-14(12(10)15)9-11-4-6-13-7-5-11/h2-3,8,11,13H,4-7,9H2,1H3

InChI Key

HOXDFABEMZPVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=O)CC2CCNCC2

Origin of Product

United States

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